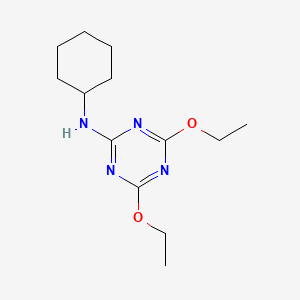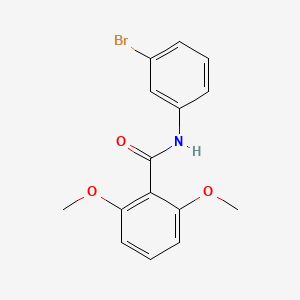![molecular formula C18H14BrN3O3 B5728346 N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5728346.png)
N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research due to its ability to inhibit the activity of nuclear factor kappa B (NF-κB). NF-κB is a transcription factor that plays a key role in regulating the expression of genes involved in inflammation, immune response, and cell survival. As such, BAY 11-7082 has been investigated for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide 11-7082 inhibits NF-κB by covalently modifying the cysteine residue in the essential subunit of the inhibitor of kappa B kinase (IKK) complex. This modification prevents the activation of the IKK complex, which is required for the phosphorylation and subsequent degradation of the inhibitor of kappa B (IκB) protein. IκB normally sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes. Therefore, N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide 11-7082 effectively blocks the activation of NF-κB and its downstream signaling pathways.
Biochemical and physiological effects:
N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide 11-7082 has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects in various in vitro and in vivo models. Inhibition of NF-κB by N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide 11-7082 has been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide 11-7082 has been shown to induce apoptosis in cancer cells and inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF).
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide 11-7082 in lab experiments is its ability to selectively inhibit NF-κB activity without affecting other signaling pathways. Additionally, N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide 11-7082 is a small molecule inhibitor that can be easily synthesized and has a relatively low cost compared to other inhibitors. However, one of the limitations of using N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide 11-7082 is its potential off-target effects due to its covalent modification of cysteine residues. This can lead to non-specific inhibition of other cysteine-containing proteins, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide 11-7082 in scientific research. One potential application is in the development of novel therapies for cancer. N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide 11-7082 has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, making it a promising candidate for cancer therapy. Additionally, N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide 11-7082 has been investigated for its potential use in the treatment of inflammatory and autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Further research is needed to fully understand the potential therapeutic applications of N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide 11-7082 and its limitations in clinical use.
Synthesemethoden
N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide 11-7082 can be synthesized using a multi-step reaction involving the reaction of 2-chloronicotinic acid with 2-amino-5-bromobenzophenone followed by acylation with acetic anhydride and subsequent reaction with 1,3-diaminoguanidine. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide 11-7082 has been extensively used in scientific research as an inhibitor of NF-κB activity. NF-κB is a transcription factor that plays a key role in regulating the expression of genes involved in inflammation, immune response, and cell survival. As such, N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide 11-7082 has been investigated for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(1-bromonaphthalen-2-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O3/c19-17-13-6-2-1-5-12(13)8-9-15(17)24-11-16(23)25-22-18(20)14-7-3-4-10-21-14/h1-10H,11H2,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYCLUQOZFJIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)ON=C(C3=CC=CC=N3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)O/N=C(/C3=CC=CC=N3)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide](/img/structure/B5728267.png)
![3-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5728272.png)


![N'-[4-(diethylamino)benzylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5728290.png)
![N,N-diethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5728291.png)
![5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5728299.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide](/img/structure/B5728312.png)
![3-ethoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5728319.png)



![N,N-diethyl-4-[(4-phenyl-1-piperazinyl)methyl]aniline](/img/structure/B5728335.png)
